molecular formula C15H15N3O3 B8025127 Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate

Cat. No.: B8025127
M. Wt: 285.30 g/mol
InChI Key: GCAHGUFCDDYVHM-UHFFFAOYSA-N
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Description

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate is an organic compound that belongs to the class of aminobenzoates This compound features a benzoate core substituted with an amino group and a pyridinylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate typically involves a multi-step process. One common method starts with the acylation of 2-aminobenzoic acid with 4-pyridinylacetic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate involves its interaction with specific molecular targets. The pyridinylacetamido group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(pyridin-3-yl)acetamido)-2-aminobenzoate
  • Methyl 3-(2-(pyridin-2-yl)acetamido)-2-aminobenzoate
  • Ethyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate

Uniqueness

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, making it a valuable subject of study in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-amino-3-[(2-pyridin-4-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)11-3-2-4-12(14(11)16)18-13(19)9-10-5-7-17-8-6-10/h2-8H,9,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHGUFCDDYVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)CC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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